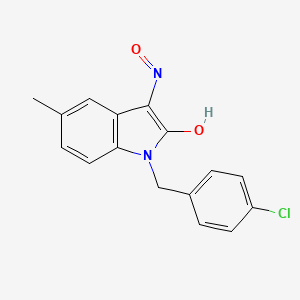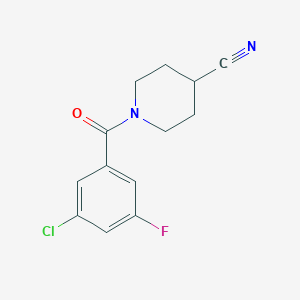![molecular formula C15H11N7OS B2403291 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1903605-38-8](/img/structure/B2403291.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a pyrazine ring, a thiophen ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of nitrogen in the triazole and pyrazine rings, and sulfur in the thiophen ring, would likely result in a molecule with interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various ring systems and functional groups. The triazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could impact its solubility and stability .Aplicaciones Científicas De Investigación
Antiproliferative Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide and its derivatives have been studied for their antiproliferative activity. A study by Ilić et al. (2011) synthesized a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, demonstrating their inhibition of the proliferation of endothelial and tumor cells.
Anti-HAV Activity
Compounds related to this chemical structure have shown promising antiviral activity against the hepatitis-A virus (HAV). A study by Shamroukh and Ali (2008) highlighted the synthesis of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, with some exhibiting significant anti-HAV activity.
Cardiovascular Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems like thiophene and pyridazine for cardiovascular uses have been explored. Sato et al. (1980) found that certain compounds in this category showed potential as cardiovascular agents with coronary vasodilating and antihypertensive activities.
Synthesis of Functionalized Compounds
The versatility in synthesizing functionalized compounds containing pyridazine and related moieties, including the chemical , has been demonstrated. Svete (2005) detailed the use of 3-aminopyridazines and 3-hydrazinopyridazines as building blocks for various types of functionalized compounds.
Structural Analysis and DFT Calculations
Studies like those by Sallam et al. (2021) have focused on the structural analysis, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis of pyridazine analogs, highlighting their pharmaceutical importance.
Biological Evaluation
The synthesis of derivatives for biological evaluation has been a focus of research. Shamroukh et al. (2005) synthesized derivatives of pyrazolo[3,4]pyrimidine, revealing potent antimicrobial activity.
Antimicrobial Activity
The synthesis and antimicrobial evaluation of derivatives including piperazine and triazolo-pyrazine have been researched. Patil et al. (2021) synthesized two series of new derivatives, showing potent antimicrobial activity against various bacterial and fungal strains.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . This suggests that the compound might also target this bacterium or similar pathogens.
Mode of Action
It’s known that many anti-tubercular agents work by inhibiting the synthesis of essential components of the bacterial cell wall, thereby preventing the bacteria from growing and multiplying
Biochemical Pathways
Given its potential anti-tubercular activity, it might interfere with the pathways involved in the synthesis of the bacterial cell wall or other essential metabolic processes in mycobacterium tuberculosis .
Result of Action
If it indeed acts as an anti-tubercular agent, it would likely result in the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria .
Propiedades
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(12-7-16-4-5-17-12)18-8-14-20-19-13-2-1-11(21-22(13)14)10-3-6-24-9-10/h1-7,9H,8H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZUICHZRIOMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

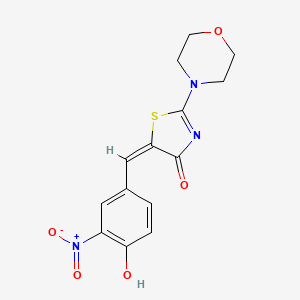
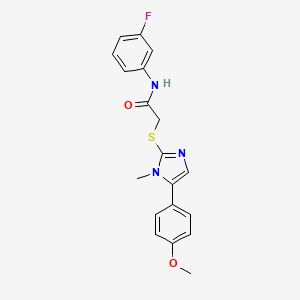
![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)
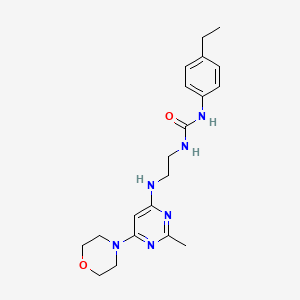
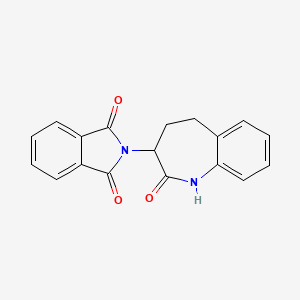
![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)
![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)
![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)
![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)
